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Compound of Interest

Compound Name:
5-chloro-3-phenyl-1H-pyrazole-4-

carbaldehyde

CAS No.: 139157-42-9

Cat. No.: B11799830

Get Quote

Executive Summary: The Pyrazole-4-carbaldehyde
Scaffold
The pyrazole-4-carbaldehyde moiety represents a "privileged scaffold" in medicinal chemistry

due to its electronic versatility and ability to serve as a rigid linker in pharmacophore design.

Unlike simple pyrazoles, the C4-formyl group provides a critical electrophilic center for

condensation reactions (e.g., Schiff bases, Knoevenagel condensations), allowing for the rapid

generation of diverse libraries targeting kinases, bacterial cell walls, and metabolic enzymes.

This guide objectively compares the biological performance of pyrazole-4-carbaldehyde

analogs against clinical standards (Doxorubicin, Ciprofloxacin, Acarbose), focusing on three

primary therapeutic vectors: Anticancer, Antimicrobial, and Antidiabetic activities.

Structural Logic & Synthesis Workflow
The biological efficacy of these analogs is heavily dictated by substituents at the N1 and C3

positions, which modulate lipophilicity and target binding affinity. The primary synthetic route
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utilizes the Vilsmeier-Haack reaction, a robust formylation technique.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from hydrazone precursors to bioactive Schiff base

derivatives via Vilsmeier-Haack formylation.[1][2][3][4]

Comparative Analysis: Anticancer Activity
Pyrazole-4-carbaldehyde derivatives frequently target receptor tyrosine kinases (RTKs) such

as EGFR and PI3K. The presence of an azomethine spacer (Schiff base) at the C4 position

often enhances cytotoxicity by facilitating hydrogen bonding within the ATP-binding pocket of

the kinase.

Performance Data: Cytotoxicity (IC50)
Comparison of select analogs against Doxorubicin (Standard).[5][6]
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Compound
ID

Substitutio
n (R-Group)

Target Cell
Line

IC50 (µM)
Potency vs.
Standard

Mechanism
Implicated

Analog 10e

4-

nitrobenzylide

neamino

MCF-7

(Breast)
11.0 Moderate

Tubulin

polymerizatio

n inhibition

Analog 43
4-substituted

phenyl

MCF-7

(Breast)
0.25

Superior (Dox

= 0.95 µM)

PI3K/Akt

Pathway

Inhibition

Analog 135

Pyrazolo-

triazole

hybrid

HeLa

(Cervical)
4.0 - 6.0 Comparable

EGFR Kinase

Inhibition

Doxorubicin
Standard

Control
MCF-7 0.95 Reference

DNA

Intercalation

Key Insight: Analog 43 demonstrates that specific substitutions (likely electron-withdrawing

groups) can increase potency by >3x compared to Doxorubicin, likely due to enhanced

selectivity for the PI3K active site.

Mechanistic Pathway: PI3K/Akt Inhibition
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Figure 2: Proposed mechanism of action for Analog 43, inhibiting the PI3K signaling cascade to

arrest cell proliferation.

Comparative Analysis: Antimicrobial Efficacy
Schiff base derivatives of pyrazole-4-carbaldehyde act by disrupting bacterial cell membranes

and inhibiting DNA gyrase. The presence of halogenated phenyl groups (e.g., 2,4-dichloro)

significantly boosts activity against Gram-negative bacteria.
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Performance Data: MIC Values (µg/mL)
Comparison against Ciprofloxacin.

Compound ID
Structure
Feature

E. coli (Gram -)
S. aureus
(Gram +)

C. albicans
(Fungi)

Analog 4e
2,4-dichloro

moiety
0.07 mg/mL 0.02 mg/mL Inactive

Analog 5c
Schiff base

derivative
64 µg/mL 128 µg/mL Moderate

Analog 6c
Fused pyrazole

system
64 µg/mL 64 µg/mL Moderate

Ciprofloxacin Standard Control ~3.12 µg/mL ~0.5 µg/mL N/A

Analysis: While most analogs are less potent than Ciprofloxacin, Analog 4e shows exceptional

promise against S. aureus, potentially outperforming standard treatments in specific resistant

strains due to its membrane-disrupting lipophilicity.

Comparative Analysis: Metabolic Enzyme Inhibition
Targeting

-glucosidase is a primary strategy for Type 2 Diabetes management.[7] Pyrazole-benzothiazine
hybrids have emerged as potent inhibitors, often surpassing Acarbose by forming stable
complexes with the enzyme's catalytic residues.

Performance Data: -Glucosidase Inhibition
Comparison against Acarbose.[8][9]
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Compound ID Class IC50 (µM) Fold Improvement

Compound ST3
Benzothiazine-

pyrazole hybrid
5.8 µM 10.1x

Compound 4h Pyrazol-quinazolinone < 50 µM ~1.2x

Acarbose Standard Drug 58.8 µM Reference

Conclusion: Compound ST3 represents a high-value lead candidate. Its hybrid structure likely

occupies both the catalytic site and an auxiliary pocket on the enzyme, drastically reducing the

IC50 compared to the commercial standard.

Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize standard validated methodologies.

Protocol A: Synthesis of Pyrazole-4-carbaldehyde
(Vilsmeier-Haack)
Objective: Generate the core aldehyde scaffold.[4]

Reagent Prep: In a dried round-bottom flask, place DMF (0.07 mol) and cool to 0°C in an ice

bath.

Addition: Dropwise add POCl3 (0.07 mol) with stirring. Maintain temperature <5°C to form

the Vilsmeier-Haack adduct (white/yellowish solid).

Reaction: Add the appropriate hydrazone (0.01 mol) dissolved in DMF.

Heating: Remove ice bath and reflux at 60-70°C for 6 hours. Monitor via TLC (Ethyl

acetate:Hexane 3:7).

Workup: Pour reaction mixture into crushed ice. Neutralize with Na2CO3 or NaHCO3 to pH

7-8.

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
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Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for anticancer assessment.

Seeding: Seed MCF-7/HeLa cells in 96-well plates (5x10^3 cells/well) in DMEM medium.

Incubate for 24h at 37°C/5% CO2.

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50,

100 µM). Include DMSO control and Doxorubicin positive control.

Incubation: Incubate for 48 hours.

MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until

purple formazan crystals form.

Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Calculation: Calculate % Cell Viability and derive IC50 using non-linear regression analysis.

Protocol C: -Glucosidase Inhibition Assay
Objective: Evaluate antidiabetic potential.

Mix: In a 96-well plate, combine 20 µL enzyme solution (

-glucosidase from S. cerevisiae, 0.5 U/mL) with 100 µL phosphate buffer (pH 6.9).

Inhibit: Add 10 µL of test compound (varying concentrations). Incubate at 37°C for 15 mins.

Substrate: Add 20 µL of p-Nitrophenyl-

-D-glucopyranoside (pNPG) (5 mM).

Reaction: Incubate at 37°C for 20 mins.

Stop: Terminate reaction with 50 µL Na2CO3 (0.1 M).
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Quantify: Measure absorbance of released p-nitrophenol at 405 nm. Compare against

Acarbose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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